2-Azaspiro[4.4]nonan-1-one
Description
Spirocyclic Lactam Framework in Chemical Research
The defining feature of 2-Azaspiro[4.4]nonan-1-one is its spirocyclic lactam framework. Spirocyclic compounds, in general, are recognized for their complex three-dimensional features and structural rigidity. researchgate.netuc.pt The spiro-lactam subclass, which includes a lactam (a cyclic amide) fused in a spiro manner, is particularly noteworthy for its biological activity and its utility in drug design and organic synthesis. researchgate.net The inherent rigidity of the spirocyclic scaffold can lead to a lower conformational entropy penalty upon binding to a biological target, potentially enhancing bioactivity. uc.pt
The aza-lactam ring, a key component of this framework, is of significant interest to scientists as it can be considered a precursor to amino acids and hydantoins, which are found in many biologically active substances. researchgate.net The unique spatial arrangement of functional groups around the spiro center in this compound and its derivatives allows for the exploration of novel chemical space, making it an attractive scaffold for synthetic chemists.
Relevance in Medicinal Chemistry and Pharmacology Research
The molecular architecture of spirocyclic compounds like this compound is extensively explored in medicinal chemistry to develop new compounds with unique three-dimensional pharmacophoric features and improved biological activity. nih.govresearchgate.net Spiro-lactams, in particular, have shown a wide range of pharmacological properties, including antimicrobial and anticancer activities. nih.gov
Derivatives of the 2-azaspiro[4.4]nonane skeleton have been investigated for various therapeutic applications. For instance, fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives have been synthesized and tested for their anticonvulsant activity. researchgate.net Studies have shown that the introduction of fluoro or trifluoromethyl substituents can increase anticonvulsant activity compared to other analogues. researchgate.net Furthermore, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and evaluated for their affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors, indicating their potential as ligands for these important neurological targets. if-pan.krakow.pl
The spirocyclic lactam framework is also a key feature in the development of inhibitors for various enzymes. For example, spirocyclic lactams have been investigated as inhibitors of acyl-ACP thioesterase, a target for the development of new herbicides. nih.gov Additionally, derivatives of 2-azaspiro[4.4]nonane have been explored for their potential as antiviral agents and in the treatment of central nervous system disorders. nih.govlookchem.com The versatility of the 2-azaspiro[4.4]nonane scaffold allows for the synthesis of a diverse range of compounds with potential therapeutic applications.
Significance in Organic Synthesis and Material Science
In the realm of organic synthesis, this compound and related spirocyclic lactams are valuable intermediates and building blocks. lookchem.comrsc.org Their rigid structure provides a well-defined three-dimensional template for the construction of more complex molecules. Various synthetic methods have been developed for the construction of the spiro-γ-lactam scaffold, highlighting its importance to the synthetic community. rsc.org
One notable synthetic application is the use of phosphine-catalyzed [3+2]-cycloaddition reactions to synthesize 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.gov This method allows for the efficient construction of the spirocyclic core. Other synthetic strategies include domino reactions, such as the enantioselective copper-catalyzed Kinugasa/aldol domino reaction, which provides access to a range of spirocyclic β-lactam pyrrolidinones in a stereoselective manner. acs.org The development of new synthetic methodologies for creating structurally diverse chiral spiro β-lactams is an active area of research. researchgate.net
While the applications of this compound in material science are less extensively documented, the general class of spiro compounds has been explored for use in organic light-emitting diodes (OLEDs) and as building blocks in supramolecular chemistry. ontosight.ai The stability and defined geometry of the spirocyclic framework could potentially be leveraged in the design of novel materials with specific optical or electronic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-8(5-6-9-7)3-1-2-4-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBOURVDEBOSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616481 | |
| Record name | 2-Azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-51-9 | |
| Record name | 2-Azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.4]nonan-1-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Azaspiro 4.4 Nonan 1 One and Its Derivatives
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, and they have been effectively employed in the synthesis of 2-azaspiro[4.4]nonan-1-one and its analogs. These methods often provide a high degree of control over the stereochemistry of the final products.
Phosphine-Catalyzed [3+2]-Cycloadditions for this compound Synthesis
Phosphine-catalyzed [3+2]-cycloaddition reactions have emerged as a prominent method for the synthesis of this compound derivatives. uow.edu.auresearchgate.net This approach typically involves the reaction of an allenoate or a related 3-carbon synthon with a 2-carbon component, such as an activated alkene. The phosphine (B1218219) catalyst plays a crucial role in activating the allenoate to form a zwitterionic intermediate, which then undergoes cycloaddition. researchgate.net
A notable example is the reaction of γ-substituted allenoates with succinimides, which yields 2-azaspiro[4.4]nonene-1,3-dione derivatives with high regioselectivity and diastereoselectivity. rsc.org This transformation provides access to functionalized spirocyclic compounds in moderate to high yields. rsc.org The proposed mechanism involves the initial addition of the phosphine to the allenoate, followed by a proton transfer and subsequent nucleophilic attack on the succinimide.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |
| γ-Substituted allenoates | Succinimides | Phosphine | 2-Azaspiro[4.4]nonene-1,3-diones | up to 96 | >99:1 |
Intramolecular 1,3-Dipolar Cycloaddition for Azaspiro[4.4]nonane Derivatives
Intramolecular 1,3-dipolar cycloaddition reactions offer an efficient pathway to construct the azaspiro[4.4]nonane skeleton. This strategy has been successfully applied in the synthesis of sterically shielded pyrrolidine (B122466) nitroxides, which are valuable as spin labels and probes. nih.govbeilstein-archives.orgbeilstein-journals.org The key step involves the generation of a nitrone tethered to an alkene, which then undergoes an intramolecular cycloaddition to form the spirocyclic system. nih.govbeilstein-journals.org
The synthesis of 1-azaspiro[4.4]nonan-1-oxyls, for instance, commences with 5,5-dialkyl-1-pyrroline N-oxides. beilstein-journals.org The introduction of a pent-4-enyl group to the nitrone carbon is followed by the intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine (B1194047) ring opening to afford the desired spirocyclic nitroxides. nih.govbeilstein-journals.org The reaction conditions, such as temperature and solvent, can influence the efficiency of the cycloaddition. beilstein-journals.org It has been noted that these 1,3-dipolar cycloadditions of nitrones to alkenes can be reversible processes. nih.govbeilstein-journals.org
| Starting Material | Key Intermediate | Reaction | Product |
| 5,5-Dialkyl-1-pyrroline N-oxides | Alkenylnitrone | Intramolecular 1,3-Dipolar Cycloaddition | 1-Azaspiro[4.4]nonan-1-oxyls |
Stereoselective [3+2] Cycloaddition Approaches
The development of stereoselective [3+2] cycloaddition reactions is of paramount importance for the synthesis of enantiomerically enriched this compound derivatives. Chiral phosphine catalysts have been instrumental in achieving high levels of stereocontrol in these transformations. unimi.it
An enantioselective phosphine-catalyzed [3+2] cycloaddition between aza-aurones and allenoates has been developed to produce 2-spirocyclopentyl indolin-3-one derivatives. unimi.it This reaction proceeds under mild conditions and affords the spirocyclic products as a single γ-isomer with high enantioselectivity. unimi.it The choice of the chiral phosphine catalyst is critical for inducing the desired stereochemistry in the final product. According to the proposed mechanism, the cycloaddition of aza-aurones and allenoates can, in principle, lead to the formation of both α- and γ-addition isomers with two adjacent stereogenic centers. unimi.it
Furthermore, highly stereoselective [3+2] cycloadditions have been utilized for the asymmetric synthesis of versatile cyclopentene (B43876) compounds containing all-carbon quaternary stereocenters. researchgate.net The phosphine-catalyzed reactions of alkynoates with α-alkylated electron-deficient alkenes bearing a chiral auxiliary, such as Oppolzer's camphorsultam, have demonstrated high to excellent diastereoselectivities and perfect regioselectivities. researchgate.net
| Dipolarophile | 3C Synthon | Catalyst/Auxiliary | Key Feature |
| Aza-aurones | Allenoates | Chiral Phosphine | High enantioselectivity, single γ-isomer |
| α-Alkylated electron-deficient alkenes | Alkynoates | Oppolzer's camphorsultam | High diastereoselectivity, all-carbon quaternary stereocenters |
Radical Cyclization Processes
Radical cyclization reactions provide a complementary approach to the synthesis of azaspiro[4.4]nonane derivatives, often proceeding under mild conditions and tolerating a wide range of functional groups.
Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives
A domino radical bicyclization strategy has been successfully employed for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This process involves the formation of two rings in a single synthetic operation, leading to a rapid increase in molecular complexity. The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.orgnih.gov
The starting materials for this domino reaction are typically O-benzyl oxime ethers that contain a halogenated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgnih.gov The radical cascade is initiated by the formation of an aryl or vinyl radical, which then undergoes a 5-exo-trig cyclization onto the alkenyl group. The resulting alkyl radical is then trapped by the oxime ether to form an alkoxyaminyl radical, which subsequently cyclizes to complete the formation of the 1-azaspiro[4.4]nonane core. acs.org This methodology has been shown to produce the spirocyclic compounds in moderate yields as a mixture of diastereomers, with a preference for the trans configuration. acs.orgnih.gov
| Radical Precursor | Radical Initiator | Radical Mediator | Product | Yield (%) |
| O-Benzyl oxime ethers with bromo/iodoaryl or alkynyl and alkenyl groups | AIBN or Et₃B | Bu₃SnH | 1-Azaspiro[4.4]nonane derivatives | 11-67 |
Formation and Capture of Alkoxyaminyl Radicals
The key step in the aforementioned domino radical bicyclization is the formation and subsequent capture of an alkoxyaminyl radical. acs.org This nitrogen-centered radical is a crucial intermediate that drives the final ring-closing step to form the pyrrolidine ring of the spirocycle. The efficiency of the capture of the alkoxyaminyl radical can be influenced by the nature of the substituents on the alkenyl moiety. nih.gov For instance, electron-withdrawing groups or aryl substituents on the double bond have been shown to facilitate the capture of the alkoxyaminyl radical, leading to higher yields of the desired spirocyclic product. nih.gov Conversely, the presence of a methyl-substituted olefin can hinder the capture of the alkoxyaminyl radical, resulting primarily in the formation of a monocyclized product. nih.gov
The successful development of this methodology, involving the sequential formation and capture of neutral alkoxyaminyl radicals onto double bonds, represents a significant advancement in the synthesis of 1-azaspiro[4.4]nonane derivatives, as previous attempts had often resulted in the formation of only monocyclized products due to competing recombination reactions of the nitrogen-centered radical intermediates with other carbon-centered radicals in the reaction medium. acs.org
Multi-step Synthetic Strategies
Multi-step syntheses provide the necessary tools to assemble the intricate architecture of this compound and its analogues. These strategies often involve the sequential formation of the two rings or a domino reaction cascade to construct the spirocyclic core in a more convergent manner. The choice of strategy depends on the desired substitution pattern and stereochemical outcome.
A modern approach to the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization of functionalized oxime ethers. nih.govmdpi.comacs.org This methodology is predicated on the formation and capture of alkoxyaminyl radicals, leading to the construction of the spirocyclic system in a single chemical operation. mdpi.com
The process typically commences with O-benzyl oxime ethers that possess a brominated or iodinated aromatic ring, or a terminal alkynyl group, in addition to an alkenyl moiety. mdpi.com The radical bicyclization is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) at reflux temperatures or triethylborane (Et₃B) at room temperature, and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). mdpi.com
This domino reaction proceeds through the formation of two rings connected by a single quaternary carbon atom, thereby generating the 1-azaspiro[4.4]nonane nucleus. mdpi.com The reaction often yields the spirocyclic products as a mixture of diastereomers, with a predominance of the trans configuration. mdpi.com The yields of these reactions are generally moderate, and the specific substitution on the alkenyl moiety can influence the efficiency of the alkoxyaminyl radical capture. mdpi.com
Table 1: Reagents and Conditions for Domino Radical Bicyclization
| Starting Material | Radical Initiator | Radical Mediator | Key Feature | Reference |
| O-benzyl oxime ether with bromo/iodoaryl or alkynyl group and an alkenyl moiety | AIBN or Et₃B | Bu₃SnH | Formation of 1-azaspiro[4.4]nonane skeleton via domino radical bicyclization. | mdpi.com |
The Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction, provides access to highly functionalized molecules that can serve as precursors for spiro-γ-lactams, a class of compounds that includes the this compound core. rsc.orgnih.govnih.gov The intramolecular variant of the MBH reaction is particularly relevant for the construction of cyclic systems. rsc.org
A plausible synthetic strategy towards this compound could involve an intramolecular MBH reaction of a suitably designed precursor. This precursor would contain both an aldehyde or an imine and an activated alkene tethered to a cyclopentane (B165970) ring. Upon cyclization, the resulting MBH adduct could be further transformed into the desired spiro-γ-lactam. The reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. nih.gov
For instance, the synthesis of γ-lactams has been achieved through an intramolecular MBH reaction, which serves as the key cyclization step to furnish a highly substituted γ-lactam intermediate. rsc.org While the direct synthesis of this compound via this method is not extensively detailed in the reviewed literature, the established protocols for related γ-lactams suggest its feasibility. rsc.org
Manganese(III)-based oxidative free-radical cyclizations represent a potent method for the construction of cyclic and spirocyclic systems. google.comnih.gov This approach relies on the generation of a radical from a precursor, typically a β-dicarbonyl compound or a related species, through oxidation with a manganese(III) salt, most commonly manganese(III) acetate (B1210297) [Mn(OAc)₃]. google.comnih.gov
The synthesis of a this compound derivative could be envisioned through the Mn(III)-mediated oxidative cyclization of an appropriate unsaturated precursor. A suitable starting material would be a β-keto ester or a similar compound where an olefinic moiety is tethered to the cyclopentane ring at the α-position of the carbonyl group.
The reaction mechanism involves the formation of a manganese(III) enolate, followed by an intramolecular radical cyclization onto the tethered alkene. google.comnih.gov The resulting cyclic radical can then be further oxidized to introduce functionality or be quenched to afford the final product. google.com The use of co-oxidants, such as copper(II) acetate [Cu(OAc)₂], can be beneficial in terminating the radical cyclization and promoting the formation of an unsaturated product. google.com While a specific application of this method for the direct synthesis of this compound is not detailed in the provided search results, the generality of the Mn(III)-mediated oxidative radical cyclization suggests its potential applicability. nih.govscripps.edu
Derivatives of the 2-azaspiro[4.4]nonane system can be synthesized through multi-step sequences involving the activation of a hydroxyl group towards nucleophilic substitution. nih.gov A common strategy employs methanesulfonyl chloride (MsCl) in the presence of a tertiary amine, or the Appel reaction conditions using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). nih.gov
In a reported study, (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes were subjected to these reaction conditions. nih.gov The nature of the substituent at the 1-position (X) significantly influenced the outcome of the reaction, leading to different rearranged or cyclized products rather than simple substitution.
When the substituent X was a nitroxide radical (O•), the reaction afforded a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivative. nih.gov In the case where X was a benzyloxy (OBn) or benzoyloxy (OBz) group, a mixture of the aforementioned isoxazole (B147169) and octahydrocyclopenta[c]azepines was obtained. nih.gov When X was a hydrogen atom, the reaction yielded a perhydro-cyclopenta nih.govgoogle.comazeto[1,2-a]pyrrol derivative. nih.gov These transformations highlight the complexity of reactions on the 2-azaspiro[4.4]nonane scaffold and the potential for skeletal rearrangements.
Table 2: Products from the Reaction of Substituted 1-Azaspiro[4.4]nonanes with MsCl or PPh₃-CBr₄
| Substituent (X) at Position 1 | Product(s) | Reference |
| Nitroxide radical (O•) | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole | nih.gov |
| Benzyloxy (OBn) or Benzoyloxy (OBz) | Mixture of hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole and octahydrocyclopenta[c]azepines | nih.gov |
| Hydrogen (H) | Perhydro-cyclopenta nih.govgoogle.comazeto[1,2-a]pyrrol | nih.gov |
The synthesis of N-(tert-butoxycarbonyl)-protected spirocyclic amino acids, such as 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-1-carboxylic acid, is of significant interest as these compounds are valuable building blocks in medicinal chemistry. mdpi.com A general and effective method for the synthesis of such compounds involves the N-protection of the corresponding spirocyclic amino acid.
A plausible synthetic route would start from 2-azaspiro[4.4]nonane-1-carboxylic acid. The protection of the secondary amine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N), and a catalyst like 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com
Alternatively, the synthesis can be approached by constructing the spirocyclic system with the nitrogen already protected or by protecting an earlier intermediate. For example, the synthesis of the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid was achieved from tert-butyl (S)-4-methyleneprolinate, which underwent further transformations including cyclopropanation and hydrolysis to yield the final product. mdpi.com This suggests that a similar strategy, starting from a suitable proline derivative, could be adapted for the synthesis of the 2-azaspiro[4.4]nonane analogue.
A classical and straightforward approach to the synthesis of this compound involves the reductive cyclization of methyl 1-(cyanomethyl)cyclopentane-1-carboxylate. This method relies on the transformation of the nitrile group into a primary amine, which then undergoes an intramolecular aminolysis of the ester function to form the stable five-membered lactam ring.
The first step of this two-step, one-pot sequence is the reduction of the nitrile. This can be accomplished through various methods, with catalytic hydrogenation being a common choice. Reagents such as Raney Nickel or platinum oxide (PtO₂) under a hydrogen atmosphere are effective for this transformation. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although this would typically require a separate workup before proceeding to the cyclization step.
The second step, the intramolecular cyclization (lactamization), often occurs spontaneously upon formation of the primary amine, especially at elevated temperatures. The proximity of the newly formed amino group to the ester carbonyl facilitates the nucleophilic attack, leading to the elimination of methanol (B129727) and the formation of the thermodynamically stable this compound. This type of intramolecular condensation is a fundamental strategy in the synthesis of lactams. clockss.org
Derivatization and Functionalization Strategies
Functionalization of the this compound core is primarily achieved through reactions targeting the inherent reactivity of the γ-lactam moiety. Key strategies include transformations of the carbonyl group, reduction to corresponding alcohols or amines, condensation reactions to build more complex architectures, and substitution at the nitrogen atom.
The carbonyl group of the lactam in this compound is an electrophilic center susceptible to attack by nucleophiles. Nucleophilic acyl substitution reactions provide a pathway to replace the carbonyl oxygen with other heteroatoms or to open the lactam ring. libretexts.org This class of reactions typically proceeds through a tetrahedral intermediate. libretexts.org While literature specifically detailing these reactions on this compound is not abundant, the general reactivity of γ-lactams suggests several potential transformations.
Common transformations include:
Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide. This modification significantly alters the electronic properties and hydrogen bonding capacity of the molecule.
Hydrolysis: Ring-opening of the lactam under acidic or basic conditions to yield the corresponding γ-amino acid, 1-(aminomethyl)cyclopentaneacetic acid.
Aminolysis: Reaction with amines to open the lactam ring and form amides of the parent γ-amino acid.
Vilsmeier-Haack Reaction: Activation of the carbonyl group with reagents like phosphorus oxychloride and dimethylformamide to form a reactive Vilsmeier reagent, which can then be substituted by various nucleophiles to yield derivatives such as chloromethylene iminium salts.
These reactions are fundamental in modifying the core structure, allowing for the introduction of new functional groups and the potential for further synthetic elaboration.
Reduction of the lactam carbonyl in this compound is a key strategy for accessing the corresponding amino alcohol or cyclic amine derivatives. The choice of reducing agent dictates the outcome of the reaction.
Partial Reduction: Strong, sterically hindered reducing agents can selectively reduce the carbonyl to a hydroxyl group, yielding a hemiaminal intermediate which may be further transformed.
Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or alane (AlH₃), can achieve complete reduction of the amide functionality. This process converts the lactam to the corresponding saturated secondary amine, 2-azaspiro[4.4]nonane.
An example of a related reduction was demonstrated in the synthesis of 2-azaspiro[3.3]heptane derivatives, where esters were reduced to the corresponding amino alcohols using LiAlH₄ at 0°C. univ.kiev.ua This highlights a common synthetic pathway for converting carbonyl functionalities within azaspirocyclic systems to alcohols, which can serve as versatile synthetic handles for further modification. univ.kiev.ua
Condensation reactions, particularly those involving the α-carbon to the carbonyl group or the N-H proton, are pivotal for constructing more complex molecular architectures based on the this compound skeleton. These reactions form new carbon-carbon or carbon-heteroatom bonds.
Aldol-type Condensations: The α-carbon of the lactam can be deprotonated with a strong base to form an enolate, which can then react with aldehydes or ketones. This reaction pathway leads to the formation of α-functionalized spiro-lactams.
Knoevenagel Condensation: While less common for lactams themselves, derivatives of the spirocyclic core can be involved in Knoevenagel condensations. For instance, spirocyclic ketones can react with active methylene (B1212753) compounds to form α,β-unsaturated systems. researchgate.net
Multicomponent Reactions: The this compound scaffold can be synthesized or elaborated using multicomponent reactions that involve condensation steps. These reactions, such as those utilizing isocyanides, acetylenic esters, and a third component, can efficiently generate complex spiro heterocyclic structures in a single step. nih.gov
While distinct from this compound, spirocyclic oxindoles share the feature of a nitrogen atom within a five-membered ring fused at a spirocenter. Strategies for N-alkylation of these systems are often applicable to other spiro-lactams. N-alkylation is a common method to introduce substituents that can modulate solubility, lipophilicity, and biological target interactions.
Alkylation of the lactam nitrogen typically involves deprotonation with a suitable base followed by reaction with an alkylating agent. The choice of base and solvent is critical to achieving high yields and avoiding side reactions.
| Reaction Type | Base | Alkylating Agent | Solvent | Outcome |
| N-Alkylation | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Benzyl (B1604629) chloride | DMF | Predominant N-alkylation |
| N-Arylation | Buchwald-Hartwig Coupling | Aryl halides | Palladium catalyst, ligand | Formation of N-aryl lactams |
| Michael Addition | Base (e.g., DBU) | α,β-Unsaturated esters | Aprotic solvent | N-alkylation via conjugate addition |
In related quinazolinone systems, alkylation with benzyl chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product in high yield. juniperpublishers.com Using silver salts of similar heterocyclic systems has been reported to favor O-alkylation, affording the O-alkylated product exclusively. nih.gov
Research into anticonvulsant agents has led to the synthesis of various N-substituted derivatives of the closely related 2-azaspiro[4.4]nonane-1,3-dione. researchgate.net The synthesis of N-phenylamino derivatives involves creating a linkage between the imide nitrogen and a phenylamino (B1219803) moiety. These compounds are typically prepared by reacting the parent spirosuccinimide with a substituted phenylhydrazine (B124118) or by constructing the spirocycle from appropriately substituted starting materials.
A study detailed the synthesis of two series of N-benzyl- and N-aminophenyl- derivatives of 2-azaspiro[4.4]nonane-1,3-dione. nih.gov Among the synthesized compounds, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione was identified as a potent derivative in anticonvulsant screening tests. nih.gov The anticonvulsant activity was found to be dependent on the substitution pattern of the aromatic ring and the nature of the spacer between the imide nitrogen and the aromatic system. researchgate.net
| Compound Class | Linker (X) | Parent Spirocycle | Result |
| N-Benzyl Derivatives | -CH₂- | 2-Azaspiro[4.4]nonane-1,3-dione | Synthesized for SAR studies nih.gov |
| N-Aminophenyl Derivatives | -NH- | 2-Azaspiro[4.4]nonane-1,3-dione | Potent anticonvulsant activity observed nih.gov |
The introduction of fluorine or trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-diones bearing fluoro or trifluoromethyl substituents on the aryl ring have been synthesized and evaluated for their anticonvulsant properties. researchgate.net
The general synthetic route involves the condensation of cyclopentane-1,1-dicarboxylic acid with an appropriately fluorinated benzylamine (B48309) or aniline (B41778) derivative to form the spirocyclic imide. The results from these studies indicated that the incorporation of fluoro or trifluoromethyl substituents increased the anticonvulsant activity compared to non-fluorinated or chloro-, methoxy-, or methyl-substituted analogues. researchgate.net Notably, N-benzyl derivatives with fluoro or trifluoromethyl groups at the 2-position of the aryl moiety were found to be the most active. researchgate.net
| Substituent (Aryl Ring) | Position | Parent Compound | Activity Note |
| Fluoro (F) | 2-position | N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione | High anticonvulsant activity researchgate.net |
| Trifluoromethyl (CF₃) | 2-position | N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione | High anticonvulsant activity researchgate.net |
| Fluoro (F) | Any | N-Phenyl-2-azaspiro[4.4]nonane-1,3-dione | Less active than benzyl derivatives researchgate.net |
| Trifluoromethyl (CF₃) | Any | N-Phenyl-2-azaspiro[4.4]nonane-1,3-dione | Less active than benzyl derivatives researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 2 Azaspiro 4.4 Nonan 1 One
Electrophilic and Nucleophilic Sites within the Spirocyclic Scaffold
Electrophilic Sites: The most prominent electrophilic center is the carbonyl carbon (C1) . Due to the high electronegativity of the adjacent oxygen atom, this carbon bears a partial positive charge, making it a prime target for nucleophiles. Attack at this site is characteristic of amide chemistry, potentially leading to addition-elimination reactions or ring-opening.
Nucleophilic Sites: The scaffold possesses two primary nucleophilic sites:
The nitrogen atom (N2) contains a lone pair of electrons. While the resonance delocalization of this lone pair into the carbonyl group reduces its basicity and nucleophilicity compared to an amine, it can still react with strong electrophiles.
The α-carbon (C3) , adjacent to the carbonyl group, can be deprotonated by a suitable base to form an enolate or an equivalent carbanionic species. This enolate is a potent carbon-based nucleophile, capable of reacting with a variety of electrophiles, such as alkyl halides or other carbonyl compounds.
This dual electrophilic and nucleophilic character allows 2-Azaspiro[4.4]nonan-1-one and its derivatives to participate in a wide array of chemical transformations.
Mechanistic Insights into Cycloaddition Reactions
Cycloaddition reactions provide a powerful method for constructing complex molecular architectures, and derivatives of this compound are effective substrates in such transformations. Notably, phosphine-catalyzed [3+2] cycloaddition reactions have been successfully employed to synthesize more complex spiro-heterocyclic products. researchgate.netuow.edu.au
The reaction typically involves a 2-methylene-γ-lactam derivative, which acts as the two-atom component (dipolarophile), and an allenoate, which serves as the three-atom component (1,3-dipole precursor). The mechanism, a hallmark of organocatalysis, proceeds through several distinct steps. pku.edu.cn
Catalyst Activation: A tertiary phosphine (B1218219) (e.g., triphenylphosphine) acts as a nucleophilic catalyst, attacking the central carbon of the allenoate. This initial addition generates a zwitterionic intermediate.
Dipole Formation: The zwitterionic species undergoes a proton transfer to form a stabilized 1,3-dipole (a phosphonium (B103445) ylide). This is the key three-carbon synthon for the cycloaddition. pku.edu.cn
Cycloaddition: The nucleophilic γ-carbon of the 1,3-dipole attacks the electron-deficient exocyclic methylene (B1212753) carbon of the 2-methylene-γ-lactam. This is followed by an intramolecular ring-closing step where the α-carbon of the lactam enolate attacks the phosphonium center, forming a five-membered ring. nih.gov
Catalyst Elimination: The final step involves the elimination of the phosphine catalyst, which regenerates the catalyst and forms a new double bond in the newly constructed cyclopentene (B43876) ring, yielding the final spirocyclic product. nih.gov
This reaction is highly valuable for its ability to create complex spirocyclic systems containing a five-membered ring fused at the C4 position of the lactam. researchgate.net
| 2-Methylene-γ-lactam Substrate | Allenoate/Alkynoate Partner | Catalyst | Product Type | Overall Yield | Reference |
|---|---|---|---|---|---|
| N-Benzyl-2-methylene-γ-lactam | Ethyl 2,3-butadienoate | Triphenylphosphine (B44618) | Spirocyclopentene-γ-lactam | Good to Excellent | nih.gov |
| N-Tosyl-2-methylene-γ-lactam | Methyl 2-butynoate | Triphenylphosphine | Spirocyclopentene-γ-lactam | Good to Excellent | researchgate.net |
| N-Boc-2-methylene-γ-lactam | tert-Butyl 2,3-butadienoate | Tributylphosphine | Spirocyclopentene-γ-lactam | Not specified | uow.edu.au |
Radical Reaction Pathways and Intermediates
While radical reactions of this compound are not extensively documented, radical pathways are crucial for the synthesis of the isomeric 1-Azaspiro[4.4]nonane core, which is found in several biologically active alkaloids. nih.gov A key strategy is the domino radical bicyclization, which involves the formation and subsequent capture of nitrogen-centered radicals. acs.orgnih.gov
The mechanism for this transformation, which builds the spirocyclic system in a single step, is as follows: acs.org
Radical Initiation: The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), which generates a tributylstannyl radical from tributyltin hydride (Bu₃SnH).
Aryl Radical Formation: The tributylstannyl radical abstracts a halogen atom (typically bromine or iodine) from an aromatic ring tethered to an oxime ether precursor, forming an aryl radical.
First Cyclization (5-exo-trig): The aryl radical undergoes an intramolecular 5-exo-trig cyclization, attacking the nitrogen atom of the imino function. This step is rapid and selective, forming a five-membered ring and generating a crucial nitrogen-centered radical intermediate, specifically an alkoxyaminyl radical .
Second Cyclization (Capture): The newly formed alkoxyaminyl radical is then captured intramolecularly by a suitably positioned double bond (an alkenyl moiety) in the same molecule. This second 5-exo-trig cyclization forges the second five-membered ring, completing the 1-azaspiro[4.4]nonane skeleton.
Chain Propagation: The resulting carbon-centered radical abstracts a hydrogen atom from Bu₃SnH to yield the final product and regenerate the tributylstannyl radical, which continues the chain reaction.
This domino process is a highly efficient method for constructing the azaspiro[4.4]nonane nucleus, forming two rings and a quaternary spiro-center in a single synthetic operation. nih.gov
Rearrangement Reactions and Their Mechanisms
Rearrangement reactions offer strategic pathways to reconfigure molecular skeletons, and the Curtius rearrangement has been applied in the synthesis of compounds related to the azaspiro[4.4]nonane framework. researchgate.netnih.gov This reaction transforms a carboxylic acid into a primary amine, a carbamate (B1207046), or a urea (B33335) derivative through an isocyanate intermediate. wikipedia.org
The mechanism of the Curtius rearrangement is generally accepted to be a concerted process: nih.govwikipedia.org
Acyl Azide (B81097) Formation: The starting material, a carboxylic acid, is first converted into an acyl azide. This can be achieved by treating an acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide source like diphenylphosphoryl azide (DPPA). youtube.comstudysmarter.co.uk
Concerted Rearrangement: Upon heating, the acyl azide undergoes rearrangement. In a concerted step, a nitrogen molecule (N₂) is extruded while the alkyl or aryl group (the R-group) migrates from the carbonyl carbon to the adjacent nitrogen atom. wikipedia.org This migration occurs with full retention of the R-group's stereochemistry. The product of this step is a highly reactive isocyanate intermediate.
Nucleophilic Trapping: The isocyanate is typically not isolated but is trapped in situ by a nucleophile present in the reaction mixture. If water is the nucleophile, it adds to the isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine. organic-chemistry.org If an alcohol is used, a stable carbamate is formed. wikipedia.org
In the context of spirocycle synthesis, a carboxylic acid attached to a heterocyclic precursor can undergo the Curtius rearrangement, installing a nitrogen functionality that can be used for subsequent cyclizations or modifications. For instance, an acid derived from a spiro-heterocyclic system was subjected to a Curtius rearrangement, followed by hydrolysis, to furnish novel spiro-cyclic ketones. researchgate.netuow.edu.au
Influence of Substituents on Reactivity and Selectivity
The outcome of reactions involving the this compound scaffold can be significantly influenced by the electronic and steric properties of substituents attached to the ring system. These substituents can alter the electron density at reactive sites, stabilize intermediates, or dictate the direction of attack, thereby controlling both the rate of reaction (reactivity) and the formation of specific isomers (selectivity).
Influence on Cycloaddition: In phosphine-catalyzed [3+2] annulations with 2-alkylidene-γ-lactams, the nature of the substituents on the alkylidene group can determine the regioselectivity of the reaction. It has been observed that placing strong electron-withdrawing groups (e.g., p-NO₂, p-CF₃) on an aromatic ring attached to the exocyclic double bond can favor the formation of the γ-regioisomer over the α-regioisomer. nih.gov This suggests that the electronic properties of the substituent can direct the initial nucleophilic attack of the phosphine-derived zwitterion.
Influence on Radical Reactions: In the domino radical bicyclization used to form the isomeric 1-azaspiro[4.4]nonane system, the substituent on the alkenyl moiety that acts as the radical acceptor is critical. The best yields are obtained when the alkenyl group is attached to electron-withdrawing groups or aryl substituents. nih.govnih.gov Conversely, a simple methyl-substituted olefin was found to hinder the final capture of the alkoxyaminyl radical, leading primarily to the monocyclized product. nih.gov This indicates that activation of the radical acceptor by electron-withdrawing substituents is necessary for the second cyclization to occur efficiently.
Influence on Enantioselectivity: In other related transformations, such as the nickel-catalyzed α-spirocyclization of lactones to form spirocyclic products, a strong electronic effect on enantioselectivity has been noted. As the electron-withdrawing strength of a substituent on the aryl nitrile substrate increased, the enantioselectivity of the corresponding spirocyclic product decreased. acs.org
| Reaction Type | Substituent Location | Substituent Type | Observed Effect | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Alkylidene moiety | Strong electron-withdrawing (e.g., -NO₂, -CF₃) | Increased formation of the γ-regioisomer | nih.gov |
| Domino Radical Bicyclization | Alkenyl moiety (radical acceptor) | Electron-withdrawing or Aryl | Successful bicyclization to form spiro-product | nih.govnih.gov |
| Domino Radical Bicyclization | Alkenyl moiety (radical acceptor) | Electron-donating (e.g., -CH₃) | Reaction stops after first cyclization (monocyclized product) | nih.gov |
| Ni-catalyzed Spirocyclization | Aryl nitrile substrate | Increasing electron-withdrawing strength | Decreased enantioselectivity | acs.org |
Intramolecular Reactions and Ring Transformations
Attaching a reactive functional group to the this compound core opens up possibilities for intramolecular reactions, where one part of the molecule reacts with another. These reactions are powerful tools for building complex, polycyclic systems from simpler spirocyclic precursors.
A prominent example of such a process is the intramolecular 1,3-dipolar cycloaddition , which has been used to synthesize new pyrrolidine (B122466) nitroxides based on the related 1-azaspiro[4.4]nonane framework. nih.gov The general mechanism for this type of transformation proceeds as follows:
Precursor Synthesis: A precursor is synthesized where a 1,3-dipole (or its progenitor) is tethered to a dipolarophile via a flexible chain. In a reported synthesis, a pent-4-enyl group (the dipolarophile) was attached to the carbon of a 1-pyrroline (B1209420) N-oxide derivative, creating an alkenylnitrone (the 1,3-dipole). nih.gov
Intramolecular Cycloaddition: Upon heating, the nitrone end of the molecule reacts with the alkene end in an intramolecular [3+2] cycloaddition. This step forges two new carbon-oxygen and carbon-carbon bonds, creating a new, fused ring system. In the case of the alkenylnitrone, this results in the formation of a tricyclic isoxazolidine (B1194047) intermediate. nih.gov
Ring Transformation: The newly formed isoxazolidine ring can then be chemically transformed. For example, reductive ring-opening of the isoxazolidine (cleavage of the N-O bond) can be performed to yield an amino alcohol, revealing the final, more complex spirocyclic structure. nih.gov
This strategy highlights how the azaspiro[4.4]nonane scaffold can serve as a template for constructing even more intricate molecular architectures through controlled intramolecular reactions and subsequent ring transformations.
Advanced Applications in Drug Discovery and Medicinal Chemistry
Anticonvulsant Properties and Structure-Activity Relationships (SAR)
The size of the carbocyclic ring (Ring A) attached to the spiro carbon atom plays a crucial role in determining the anticonvulsant efficacy of 2-azaspiroalkanediones. Comparative studies have shown that derivatives featuring a cyclopentane (B165970) ring (2-azaspiro[4.4]nonane) often exhibit more potent anticonvulsant activity than their counterparts with a cyclohexane (B81311) ring (2-azaspiro[4.5]decane). scispace.com For instance, N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione was identified as a highly active derivative, while the corresponding 2-azaspiro[4.5]decane-1,3-dione analog showed reduced activity. scispace.com This suggests that the more compact spiro[4.4]nonane system may provide a better fit for the biological target.
| Compound | Carbocyclic Ring Size | Relative Anticonvulsant Activity |
|---|---|---|
| N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione | 5-membered (Cyclopentane) | More Active scispace.com |
| N-phenylamino-2-azaspiro[4.5]decane-1,3-dione | 6-membered (Cyclohexane) | Less Active scispace.com |
The nature of the substituent at the imide nitrogen atom significantly modulates the anticonvulsant properties of 2-azaspiro[4.4]nonane-1,3-diones. A variety of N-substituents, including benzyl (B1604629) and phenylamino (B1219803) groups, have been explored. nih.gov
Research has shown that an imine (-NH-) linker between the imide nitrogen and an aromatic moiety can enhance anticonvulsant activity compared to a methylene (B1212753) (-CH2-) linker. scispace.com Furthermore, the substitution pattern on the aromatic ring is a key determinant of efficacy. For example, the introduction of fluoro or trifluoromethyl groups into the aryl moiety has been found to enhance anticonvulsant efficacy when compared to chloro, methoxy, or methyl analogs. researchgate.net
One of the most active compounds identified in preclinical studies is N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, which demonstrated anti-seizure properties in the maximal electroshock (MES) model in both mice and rats. nih.gov
| Compound | N-Substituent | Reported Activity |
|---|---|---|
| N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | aminophenyl | ED50 = 76.27 mg/kg nih.gov |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | (2,4-dichlorophenyl)-amino | Active at 100 mg/kg (mice) and 30 mg/kg (rats) nih.gov |
Lipophilicity is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. In the series of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dione, a correlation between lipophilicity and anticonvulsant activity has been observed. researchgate.net Generally, higher lipophilicity was associated with stronger anticonvulsant efficacy. researchgate.net The lipophilic properties of these compounds are often determined using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
The precise mechanisms of action for the anticonvulsant effects of 2-azaspiro[4.4]nonan-1-one derivatives are still under investigation. However, some studies suggest the involvement of the GABAergic system. For selected active derivatives, such as N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, in vitro studies have been conducted to examine their influence on GABA(A) receptors. nih.gov The modulation of voltage-gated ion channels, a common mechanism for many antiepileptic drugs, has also been considered. epilepsysociety.org.uk For instance, some N-(pyridin-2-yl) derivatives were tested for their effects on voltage-sensitive calcium channels, although they showed low affinities in these particular assays. researchgate.net
Antitumor and Anticancer Potential of Derivatives
While direct studies on the antitumor and anticancer properties of this compound derivatives are not extensively documented in the available literature, the closely related 1-azaspiro[4.4]nonane ring system is a core structural motif in a class of natural products with known antiproliferative activities. nih.gov Specifically, the Cephalotaxus alkaloids, which feature the 1-azaspiro[4.4]nonane skeleton, have demonstrated potent activity against cancer cells. nih.gov One notable example is homoharringtonine, an ester derivative of cephalotaxine, which has been approved for the treatment of chronic myeloid leukemia. nih.gov
The biological activity of these related spirocyclic compounds suggests that the 2-azaspiro[4.4]nonane-1-one scaffold could be a promising starting point for the design of novel anticancer agents. Further research is warranted to synthesize and evaluate derivatives of this compound for their potential in oncology.
Antimicrobial Properties and Related Investigations
There is limited information in the available scientific literature specifically detailing the antimicrobial properties of this compound and its derivatives. However, studies on structurally related azaspiro compounds have reported antimicrobial activity. For instance, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been synthesized and shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Additionally, other spirodienone molecules have been noted for their antibacterial properties. nih.gov These findings in related azaspiro systems suggest that the 2-azaspiro[4.4]nonane-1-one core could potentially be functionalized to yield compounds with antimicrobial activity, though specific investigations into this area are not yet widely reported.
Neurological Effects and Neuroactive Properties
While direct neuropharmacological studies on this compound are not extensively documented in publicly available literature, research into its close derivatives, particularly those based on the 2-azaspiro[4.4]nonane-1,3-dione framework, has revealed significant neuroactive potential. These studies underscore the promise of the 2-azaspiro[4.4]nonane core as a scaffold for central nervous system (CNS) active agents.
Derivatives incorporating an N-alkyl-4-arylpiperazine moiety have been synthesized and evaluated for their affinity to key neurotransmitter receptors. Specifically, these compounds have demonstrated notable interactions with serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are crucial targets in the treatment of depression, anxiety, and other neurological disorders.
In vivo animal models have further substantiated these findings, with certain derivatives exhibiting properties consistent with agonists of presynaptic 5-HT1A receptors and antagonists of postsynaptic 5-HT1A receptors. Additionally, some compounds have shown potential as 5-HT2A receptor antagonists. The functional activity of these molecules appears to be influenced by the length of the alkyl spacer connecting the spirocyclic core to the arylpiperazine group, as well as the size of the cycloalkyl ring. This suggests that the 2-azaspiro scaffold can be systematically modified to fine-tune its interaction with specific neurological targets. Furthermore, the broader class of 1-azaspiro[4.4]nonane derivatives has been identified as containing agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), further highlighting the potential of this spirocyclic system in CNS drug discovery. nih.gov
Exploration as Building Blocks for Complex Molecules
The this compound framework serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its inherent structural rigidity and defined stereochemistry make it an ideal starting point for constructing compounds with precise three-dimensional orientations, a critical factor for effective interaction with biological targets. The azaspiro[4.4]nonane core is a key structural motif found in several bioactive natural products, particularly alkaloids, which are known for their potent and diverse pharmacological activities. nih.govresearchgate.net
The synthesis of this compound itself has been achieved through various chemical strategies, including phosphine-catalyzed [3+2]-cycloadditions. researchgate.netuow.edu.au These synthetic routes provide access to the core structure, which can then be further functionalized. The lactam moiety within the structure offers a convenient handle for chemical modification, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships (SAR).
The utility of spirocyclic scaffolds in medicinal chemistry is well-established, as they can impart improved physicochemical properties to a molecule, such as increased solubility and metabolic stability, while also exploring novel chemical space. By utilizing this compound as a foundational element, chemists can construct libraries of diverse compounds for screening against a wide range of therapeutic targets.
Chemical Probes in Biological Studies
The application of this compound as a chemical probe for target identification and validation is an area of growing interest, although specific examples are not yet widely reported in the scientific literature. Chemical probes are essential tools in chemical biology for elucidating the function of proteins and other macromolecules in their native environment. An ideal probe contains a reactive group to covalently bind to its target, a reporter tag for detection, and a linker.
Given its defined structure and the potential for derivatization, the this compound scaffold could be adapted for this purpose. By incorporating a photoreactive group or a latent electrophile, derivatives of this compound could be designed to bind irreversibly to their biological targets upon activation. The addition of a fluorescent dye or a biotin (B1667282) tag would then allow for the visualization and isolation of the target protein, facilitating its identification and further study. While the direct use of this compound as a chemical probe has not been documented, its potential as a core structure for the development of such tools remains a promising avenue for future research.
Interaction Studies with Biological Macromolecules
The study of how a compound interacts with biological macromolecules is fundamental to understanding its mechanism of action. For this compound and its derivatives, these investigations are beginning to shed light on their therapeutic potential.
Specific protein binding assays for this compound are not extensively detailed in the available literature. However, the structural rigidity of the spirocyclic core makes it an attractive candidate for targeting protein-protein interactions, which are often challenging to modulate with more flexible molecules. Computational methods, such as molecular docking, are often employed as a preliminary step to predict the binding modes of spirocyclic compounds with their target proteins. For instance, docking studies have been used to investigate the interaction of other spiro compounds with enzymes like bacterial DNA gyrase, providing insights into the potential binding interactions at a molecular level. researchgate.net Such in silico approaches could be readily applied to derivatives of this compound to prioritize compounds for further experimental validation.
As previously mentioned in section 4.4, derivatives of the closely related 2-azaspiro[4.4]nonane-1,3-dione have been the subject of receptor interaction analyses. These studies have provided concrete data on the affinity of these compounds for specific G-protein coupled receptors.
The following table summarizes the binding affinities (Ki values) of selected derivatives for serotonin 5-HT1A and 5-HT2A receptors.
| Compound | Cycloalkyl Ring Size | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Derivative A | Cyclopentane | 5.1 | >1000 |
| Derivative B | Cyclohexane | 2.7 | >1000 |
| Derivative C | Cyclohexane | 4.3 | >1000 |
These results clearly indicate a high affinity and selectivity for the 5-HT1A receptor, particularly for derivatives containing a cyclohexane moiety.
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism. Pharmacodynamic assessments of 2-azaspiro[4.4]nonane-1,3-dione derivatives in animal models have demonstrated their functional activity at serotonin receptors, confirming the in vitro binding data. These studies have helped to classify compounds as having agonist or antagonist properties, which is essential for determining their potential therapeutic applications.
Pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME), determine the bioavailability and half-life of a drug. While specific in vivo pharmacokinetic data for this compound are limited, computational ADME predictions for other spiro compounds have been performed. For example, SwissADME prediction studies on a series of spiro[indoline-3,3'- researchgate.netresearchgate.nettriazolidine]-2,5'-diones suggested that these molecules are likely to have good gastrointestinal absorption, adhering to Lipinski's rule of five. researchgate.net Such predictions can guide the selection and optimization of this compound derivatives with favorable drug-like properties for further development.
Theoretical and Computational Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-Azaspiro[4.4]nonan-1-one provides a virtual three-dimensional representation of the molecule, which is essential for understanding its physical and chemical properties. The spirocyclic nature of this compound, featuring a five-membered cyclopentane (B165970) ring fused to a five-membered lactam ring at a single carbon atom, imparts significant conformational constraints.
While specific studies on the conformational analysis of this compound are not extensively documented in publicly available literature, the methodologies are well-established. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of coupling constants and Nuclear Overhauser Effect (NOE) data, would be instrumental in experimentally validating the computationally predicted conformations.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their efficacy for a specific biological target.
The process involves synthesizing a library of derivatives by modifying the this compound scaffold and then experimentally measuring their biological activity. A wide array of molecular descriptors for each derivative would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or partial least squares, are then employed to build an equation that correlates the changes in the descriptors with the observed changes in biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. While specific QSAR studies on this compound derivatives are not readily found, the principles of QSAR are broadly applicable to this class of compounds.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound or its derivatives would bind to the active site of a biological target, such as a protein or enzyme.
The process involves having a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. A docking algorithm then samples a large number of possible conformations and orientations of the ligand (this compound derivative) within the binding site of the protein. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
These predictions can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity. Although specific molecular docking studies involving this compound are not widely published, this technique would be a critical step in a rational drug design campaign based on this scaffold.
Prediction of Absorption and Drug-likeness (e.g., Lipinski's Rule of 5)
Before a compound can be considered a viable drug candidate, it is important to assess its "drug-likeness" – a qualitative concept used in drug design to evaluate how "drug-like" a molecule is with respect to factors like bioavailability. Lipinski's Rule of 5 is a widely used rule of thumb to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.org The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)
A molecular weight of less than 500 daltons
A calculated octanol-water partition coefficient (log P) that does not exceed 5
For this compound, with the molecular formula C8H13NO, we can assess its compliance with Lipinski's Rule of 5.
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 139.19 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from the N-H group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (from the C=O group) | ≤ 10 | Yes |
| Log P (calculated) | ~1.5 (estimated) | ≤ 5 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of 5, suggesting that it has a favorable profile for oral bioavailability. This makes the scaffold an attractive starting point for the development of new drugs.
Analytical Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy of 2-Azaspiro[4.4]nonan-1-one is expected to reveal distinct signals for the protons in the two five-membered rings. The protons of the cyclopentane (B165970) ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbon atoms adjacent to the nitrogen and carbonyl group in the lactam ring would be shifted to a lower field due to the deshielding effects of these heteroatoms. The NH proton would typically appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
¹³C NMR Spectroscopy provides insight into the carbon skeleton of the molecule. For this compound, a key feature would be the signal for the carbonyl carbon of the lactam, which is expected to appear at a significantly downfield chemical shift (typically in the range of 170-180 ppm). The spiro carbon, being a quaternary carbon, would likely exhibit a weak signal. The remaining carbon atoms of the two rings would resonate in the aliphatic region of the spectrum.
2D NMR Spectroscopy , including techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY experiments would establish the connectivity between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| NH | Broad singlet | - |
| CH₂ (next to NH) | Multiplet | ~45 |
| CH₂ (next to C=O) | Multiplet | ~35 |
| Spiro C | - | ~60 |
| Cyclopentane CH₂ | Multiplets | ~20-40 |
Note: The data in this table is representative and based on typical chemical shifts for similar functional groups and structural motifs.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands that confirm its key structural features. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactam ring. Additionally, a broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H stretching vibration of the secondary amide. The C-H stretching vibrations of the aliphatic cyclopentane and pyrrolidinone rings would appear around 2850-3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretching | 3200-3400 (broad) |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (lactam) | Stretching | 1650-1700 (strong) |
Note: The data in this table is representative and based on typical IR absorption frequencies for the specified functional groups.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a definitive method for confirming the chemical formula of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for lactams may involve the cleavage of the lactam ring.
Chromatographic Methods for Analysis and Lipophilicity Determination (RP-HPLC, RP-TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for determining its physicochemical properties, such as lipophilicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of organic compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, this technique would be employed to determine its purity by detecting and quantifying any impurities. The retention time of the compound would be dependent on the specific conditions of the analysis, such as the composition of the mobile phase, the type of column, and the flow rate.
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a simpler and faster chromatographic technique that can be used for monitoring reaction progress and for preliminary purity assessment. Similar to RP-HPLC, it utilizes a nonpolar stationary phase.
The lipophilicity of a compound, which is its affinity for a nonpolar environment, is a critical parameter in drug discovery. The retention behavior of this compound in RP-HPLC or RP-TLC can be used to estimate its lipophilicity. A common method involves determining the retention factor (k) at different mobile phase compositions and extrapolating to a 100% aqueous mobile phase to obtain the log k_w_ value, which is a recognized measure of lipophilicity.
Future Research Directions and Therapeutic Potential
Development of Novel Synthetic Pathways
The synthesis of 2-azaspiro[4.4]nonan-1-one and its derivatives is an area of active development, with a focus on improving efficiency, stereoselectivity, and environmental sustainability. A key established method involves the phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid esters. researchgate.netuow.edu.au This approach can directly or indirectly, following a reductive cyclization step, yield the desired spiro-heterocyclic products. uow.edu.au
Future research will likely focus on expanding the synthetic toolkit for this scaffold. Promising avenues include:
Domino Radical Bicyclization: Methodologies developed for related 1-azaspiro[4.4]nonane systems, which involve the formation and capture of alkoxyaminyl radicals, could be adapted. nih.govacs.org These domino reactions allow for the construction of the complex spirocycle in a single step from acyclic precursors, offering high atom economy. nih.gov
Multicomponent Reactions (MCRs): Green and efficient catalyst-free, one-pot multicomponent syntheses have been reported for structurally similar spiro-heterocycles. researchgate.net Applying MCRs to the synthesis of this compound derivatives would enable the rapid generation of a diverse library of compounds for biological screening by avoiding the isolation of intermediates.
Stereoselective Synthesis: As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of asymmetric syntheses is crucial. This could involve the use of chiral catalysts or starting materials to produce specific enantiomers of the spiro-compound, allowing for a more precise evaluation of their therapeutic potential.
Discovery of New Biological Activities
While the biological profile of the parent this compound is not extensively characterized, research into its close derivatives has revealed significant therapeutic potential, primarily in the fields of neurology and oncology.
Anticonvulsant Properties: A significant body of research has focused on the 1,3-dione derivatives of the 2-azaspiro[4.4]nonane core. Various N-substituted derivatives, such as those bearing phenylamino (B1219803) and pyridinyl groups, have been synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govnih.gov Certain compounds, notably N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, have demonstrated potent anti-seizure properties. nih.gov
Anticancer Potential: The broader family of azaspiro compounds has shown promise as anticancer agents. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have exhibited potent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with some compounds showing IC50 values in the nanomolar range. xula.edunih.govnih.gov Furthermore, the lactam ring is a key feature in some antibiotics that have been found to induce DNA damage and apoptosis in tumor cells, suggesting a potential mechanism for anticancer activity. nih.govimrpress.comnih.gov The 1-azaspiro[4.4]nonane skeleton is also a core component of Cephalotaxus alkaloids, which have known antiproliferative activities. nih.govacs.org
Other Potential Activities: Screening of related spiro-isoxazoline derivatives has revealed antiviral activity, particularly against influenza A viruses. mdpi.com This suggests that the this compound scaffold could serve as a template for the development of novel antiviral agents.
| Derivative Class | Biological Activity | Model/Cell Line | Key Findings |
| N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones | Anticonvulsant | MES, scPTZ (in vivo) | N-[(2,4-dichlorophenyl)-amino] derivative showed potent activity in rat MES model. nih.gov |
| N-(pyridine-2-yl)-2-azaspiro[4.4]nonane-1,3-diones | Anticonvulsant | MES, scPTZ (in vivo) | Activity was correlated with higher lipophilicity. nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives | Anticancer | A549, MDA-MB-231, HeLa | Several derivatives showed potent cytotoxicity with IC50 values as low as 0.08 µM. nih.gov |
| Spiro-isoxazoline Derivatives | Antiviral | Influenza A (H1N1) | High selectivity index and activity in the submicromolar range. mdpi.com |
Design and Synthesis of Advanced Derivatives with Enhanced Efficacy and Selectivity
Future research will heavily rely on the principles of medicinal chemistry to design and synthesize advanced derivatives of this compound. The goal is to optimize the therapeutic properties of lead compounds identified through screening. Key strategies will include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential. For the anticonvulsant 1,3-dione derivatives, it has been shown that the type and position of substituents on the N-phenyl ring significantly impact activity. nih.gov Similarly, for anticancer derivatives, modifications to substituents have led to compounds with potent, single-digit nanomolar cytotoxicity. nih.govnih.gov Future SAR studies will help to build predictive models for designing more potent compounds.
Improving Pharmacokinetic Properties: A correlation between higher lipophilicity and stronger anticonvulsant efficacy has been demonstrated for certain N-pyridinyl derivatives. nih.gov Future synthetic efforts will focus on fine-tuning physicochemical properties like solubility, lipophilicity, and metabolic stability to create drug candidates with favorable pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacement: The core this compound structure can be modified by replacing or adding heteroatoms to explore new chemical space and biological targets. The development of 1-thia-azaspiro and 1-oxa-azaspiro compounds demonstrates the success of this approach in generating potent anticancer agents. xula.edunih.gov
Application in Material Science for Unique Properties
While the primary focus has been on biomedical applications, the rigid, non-planar geometry of the this compound scaffold presents opportunities in material science. Spiro-compounds are of significant interest in the development of organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
The key advantages of a spiro-center in materials include:
Morphological Stability: The bulky, three-dimensional shape disrupts intermolecular packing and prevents crystallization, leading to the formation of stable amorphous glasses. This is a highly desirable property for thin-film devices.
Tunable Electronic Properties: The core can be functionalized with various electronically active groups to tune its properties, such as the HOMO/LUMO energy levels, for specific applications in charge transport or light emission.
Future research should explore the synthesis of this compound derivatives bearing chromophores or electronically active moieties. Characterization of their photophysical and electrochemical properties could reveal their potential as novel host materials or emitters for OLEDs or as components in other organic electronic devices.
Further Mechanistic Investigations of Biological Interactions
Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Future mechanistic studies will need to move beyond initial screening to pinpoint specific molecular targets and pathways.
For anticonvulsant derivatives , preliminary studies have investigated their effects on GABA(A) receptors and voltage-sensitive calcium channels. nih.govnih.gov While some derivatives showed activity at GABA(A) receptors, others had low affinity for calcium channels, indicating that the precise mechanism is not fully understood and may be complex. nih.govnih.gov Future work should employ electrophysiology and binding assays to clarify interactions with various ion channels and receptors known to modulate neuronal excitability. epilepsysociety.org.uk
For anticancer activity , the presence of the lactam ring suggests a potential mechanism involving the induction of DNA damage and apoptosis, a pathway observed for other novel beta-lactam antibiotics. nih.govimrpress.comnih.gov While a specific target like MDM2 was hypothesized for some related spiro-compounds, it was not experimentally confirmed, highlighting the need for target identification studies. mdpi.com Future investigations should utilize techniques such as thermal shift assays, proteomics, and molecular docking to identify protein targets and validate binding interactions. Elucidating the downstream signaling pathways affected by these compounds will be essential for understanding their mode of action and for rational drug development.
Q & A
Q. What are the standard synthetic routes for 2-Azaspiro[4.4]nonan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of diamines or keto precursors under controlled conditions. For example, cyclization of a diamine with a cyclic ketone using catalysts (e.g., palladium) in methanol or THF at 60–80°C yields the spirocyclic core. Optimization of temperature, solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd) is critical to achieving >70% yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., downfield shifts for carbonyl groups at ~170 ppm in C NMR) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 153.1 [M+H] for CHNO) .
- IR : Stretching frequencies for carbonyl (~1650–1750 cm) and amine (~3300 cm) groups confirm functional groups .
Q. How does the spirocyclic structure of this compound influence its stability?
The rigid bicyclic framework reduces conformational flexibility, enhancing thermal stability (decomposition >200°C). However, steric strain at the spiro junction may increase susceptibility to ring-opening under acidic or basic conditions .
Advanced Research Questions
Q. What strategies address enantioselectivity challenges in synthesizing chiral this compound derivatives?
Asymmetric catalysis using chiral ligands (e.g., BINAP or phosphino-oxazolines) with palladium or rhodium catalysts enables enantiomeric excess (>90% ee). For example, Pd-catalyzed aminoalkynylation of cyclopropanols generates stereocenters with high diastereoselectivity . Computational modeling (DFT) can predict transition states to optimize ligand design .
Q. How do structural modifications of this compound affect its bioactivity in neurological studies?
Substituents at the 2- and 7-positions modulate interactions with molecular targets. For instance:
- Anticonvulsant activity : N-Benzyloxy derivatives (e.g., 2',4'-dichloro substitution) show enhanced anti-electroshock seizure (MES) activity (ED < 30 mg/kg) due to improved blood-brain barrier penetration .
- SAR trends : Electron-withdrawing groups (e.g., -CF) increase potency, while bulky substituents reduce efficacy by steric hindrance .
Q. What experimental approaches resolve contradictions in reported reaction mechanisms for spirocyclic ring formation?
Mechanistic studies use:
- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., cyclization vs. proton transfer) .
- Trapping experiments : Intermediate isolation (e.g., enamine or iminium species) via low-temperature NMR .
- Computational studies : Transition state analysis (e.g., Gibbs free energy barriers) clarifies competing pathways .
Q. How can this compound be functionalized for material science applications?
Post-synthetic modifications include:
- Propargylation : Alkynyl groups enable click chemistry for polymer crosslinking .
- Oxidation/Reduction : Ketone → alcohol conversion (NaBH) or amine → nitroxide radicals (for spin probes) .
- Coordination chemistry : Nitrogen lone pairs bind transition metals (e.g., Cu) for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
